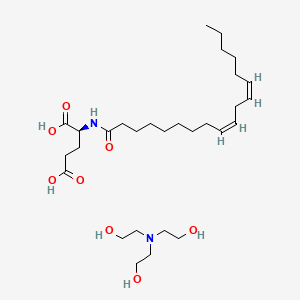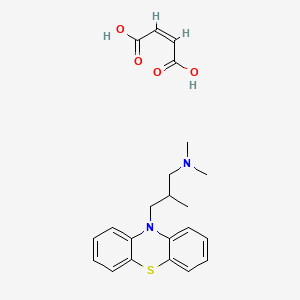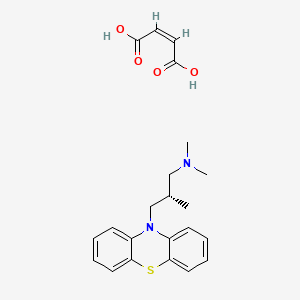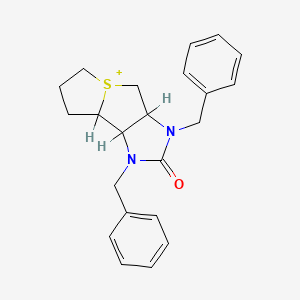![molecular formula C20H26N8O2 B611541 (S)-4-(6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methylpiperazine-1-carboxamide](/img/structure/B611541.png)
(S)-4-(6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methylpiperazine-1-carboxamide
Overview
Description
UCB9608 is a potent, selective, and orally active inhibitor of phosphatidylinositol 4-kinase type III beta (PI4KIIIβ). This compound has shown significant promise in scientific research due to its high selectivity and efficacy. It is primarily used as an immunosuppressive agent and has demonstrated excellent pharmacokinetic properties .
Scientific Research Applications
UCB9608 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of PI4KIIIβ and its effects on various biochemical pathways.
Biology: Investigated for its role in cellular signaling and membrane trafficking.
Medicine: Explored as a potential immunosuppressive agent for organ transplantation and autoimmune diseases.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery
Mechanism of Action
UCB9608 exerts its effects by selectively inhibiting PI4KIIIβ, an enzyme involved in the synthesis of phosphatidylinositol 4-phosphate. This inhibition disrupts various cellular processes, including membrane trafficking and lipid signaling. The compound’s high selectivity for PI4KIIIβ over other lipid kinases ensures minimal off-target effects, making it a valuable tool in research and potential therapeutic applications .
Biochemical Analysis
Biochemical Properties
UCB9608 plays a crucial role in biochemical reactions by inhibiting the activity of PI4KIIIβ. This enzyme is involved in the phosphorylation of phosphatidylinositol, a key step in the production of phosphatidylinositol 4-phosphate (PI4P). By inhibiting PI4KIIIβ, UCB9608 disrupts the production of PI4P, which in turn affects various cellular processes. The compound interacts specifically with the lipid kinase PI4KIIIβ, as confirmed by co-crystal structure analysis .
Cellular Effects
UCB9608 has been shown to influence various types of cells and cellular processes. It affects cell function by disrupting cell signaling pathways that rely on PI4P. This disruption can lead to changes in gene expression and cellular metabolism. In immune cells, UCB9608 has been observed to suppress immune responses, which is beneficial for prolonging organ engraftment .
Molecular Mechanism
At the molecular level, UCB9608 exerts its effects by binding to the active site of PI4KIIIβ, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of phosphatidylinositol, leading to a decrease in PI4P levels. The reduction in PI4P levels affects downstream signaling pathways, resulting in altered gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of UCB9608 have been observed to change over time. The compound has shown good stability and metabolic stability, making it suitable for long-term studies. Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to UCB9608 has been associated with sustained suppression of immune responses and prolonged organ engraftment .
Dosage Effects in Animal Models
The effects of UCB9608 vary with different dosages in animal models. At lower doses, the compound effectively inhibits PI4KIIIβ activity without causing significant adverse effects. At higher doses, UCB9608 can lead to toxic effects, including potential off-target interactions and unwanted side effects. It is important to determine the optimal dosage to balance efficacy and safety .
Metabolic Pathways
UCB9608 is involved in metabolic pathways related to the phosphorylation of phosphatidylinositol. By inhibiting PI4KIIIβ, the compound affects the production of PI4P and subsequent metabolic fluxes. This inhibition can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, UCB9608 is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall efficacy and function. The distribution of UCB9608 within cells is crucial for its inhibitory effects on PI4KIIIβ .
Subcellular Localization
UCB9608 is localized within specific subcellular compartments, where it exerts its inhibitory effects on PI4KIIIβ. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This subcellular localization is essential for the compound’s activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UCB9608 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of UCB9608 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This involves the use of large reactors, automated systems, and stringent quality control measures to maintain consistency and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
UCB9608 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reagents
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Comparison with Similar Compounds
Similar Compounds
PIK-93: Another PI4K inhibitor with broader selectivity.
GSK-A1: A specific inhibitor of PI4KA.
BQR-695: A PI4K inhibitor with activity against both human and parasitic variants.
Uniqueness of UCB9608
UCB9608 stands out due to its high selectivity for PI4KIIIβ, excellent metabolic stability, and oral bioavailability. These properties make it a superior choice for research and potential therapeutic applications compared to other PI4K inhibitors .
properties
IUPAC Name |
(3S)-4-(6-amino-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methylpiperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N8O2/c1-12-9-14(30-4)5-6-16(12)23-20(29)27-7-8-28(13(2)11-27)18-15-10-22-26(3)17(15)24-19(21)25-18/h5-6,9-10,13H,7-8,11H2,1-4H3,(H,23,29)(H2,21,24,25)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRONAJQPZWDYAR-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=NC(=NC3=C2C=NN3C)N)C(=O)NC4=C(C=C(C=C4)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=NC(=NC3=C2C=NN3C)N)C(=O)NC4=C(C=C(C=C4)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of UCB9608?
A1: UCB9608 is a potent and orally bioavailable inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ) []. By inhibiting PI4KIIIβ, UCB9608 disrupts the production of phosphatidylinositol 4-phosphate (PI4P), a key phospholipid involved in intracellular signaling pathways []. This disruption of PI4P signaling ultimately leads to the suppression of immune responses, specifically by affecting T cell activation and promoting a more tolerogenic phenotype [].
Q2: How does UCB9608 impact T cell signaling and function?
A2: Research suggests that UCB9608 treatment leads to less stable formation of the LAT (Linker for Activation of T cells) signaling complex in the immunological synapse of T cells [, ]. This complex is crucial for propagating T cell activation signals upon antigen recognition. The destabilization of the LAT complex by UCB9608 is thought to contribute to the attenuation of proximal T cell signaling, ultimately favoring regulatory T cell function over effector T cell function [, ].
Q3: What are the potential therapeutic benefits of inhibiting PI4KIIIβ with compounds like UCB9608?
A3: Studies have demonstrated that UCB9608 can significantly prolong allogeneic organ engraftment in vivo, suggesting its potential as an immunosuppressive agent for transplantation []. The ability of UCB9608 to promote immune tolerance by modulating T cell signaling further strengthens its potential for treating autoimmune diseases and preventing transplant rejection.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




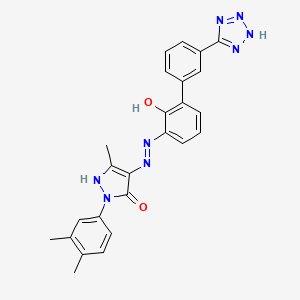
![7-(3,5-Dimethoxyphenyl)-N-[(3s)-1-Methylpiperidin-3-Yl]-4-Propanoyl-2,3,4,5-Tetrahydro-1,4-Benzoxazepine-9-Carboxamide](/img/structure/B611462.png)
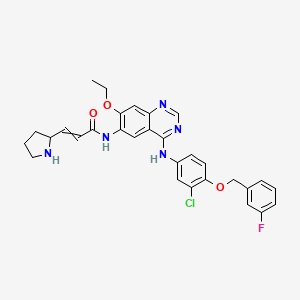
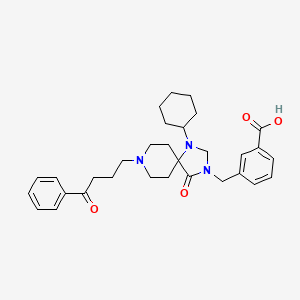
![N-(4-chlorophenyl)-2-(4-fluorophenoxy)-N-methylimidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B611469.png)
